
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound that belongs to the class of carbamates It features a phenyl group attached to a carbamate moiety, which is further linked to a tetrahydroquinoline ring system
作用机制
Target of Action
The primary target of Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex is involved in the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons . Hyperphosphorylation of tau is associated with numerous acute and chronic neurodegenerative diseases .
Mode of Action
This compound likely interacts with the CDK5/p25 complex, inhibiting its activity . This inhibition could potentially prevent the hyperphosphorylation of tau, thereby mitigating the pathological processes associated with neurodegenerative diseases .
Biochemical Pathways
The compound’s action primarily affects the tau protein phosphorylation pathway . By inhibiting the CDK5/p25 complex, the compound may prevent the hyperphosphorylation of tau . This could potentially disrupt the formation of neurofibrillary tangles, one of the hallmarks of several neurodegenerative diseases .
Result of Action
The inhibition of the CDK5/p25 complex by this compound could potentially lead to a decrease in tau hyperphosphorylation . This could result in the prevention or reduction of neurofibrillary tangle formation, potentially mitigating the progression of neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The acetyl group is then introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed to convert the carbamate group into a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the carbamate moiety.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and acidic conditions.
Reduction: LiAlH4, catalytic hydrogenation, and anhydrous conditions.
Substitution: Strong nucleophiles like ammonia (NH3) or amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Amides or other substituted carbamates.
科学研究应用
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
相似化合物的比较
Phenyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is structurally similar to other carbamate derivatives and tetrahydroquinoline compounds. Some similar compounds include:
N-Phenylcarbamate derivatives: These compounds share the phenylcarbamate moiety but differ in the core structure.
Tetrahydroquinoline derivatives: These compounds have variations in the substitution pattern on the tetrahydroquinoline ring.
Uniqueness: this compound stands out due to its specific combination of the phenyl group, carbamate moiety, and tetrahydroquinoline core, which imparts unique chemical and biological properties.
属性
IUPAC Name |
phenyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)20-11-5-6-14-12-15(9-10-17(14)20)19-18(22)23-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUOLUQKDLTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2993267.png)
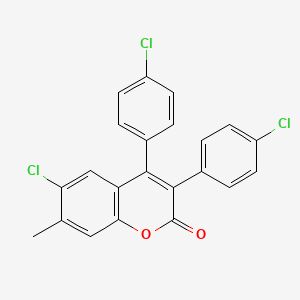
![[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid](/img/structure/B2993270.png)
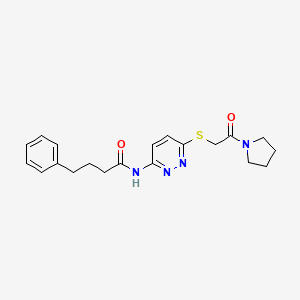
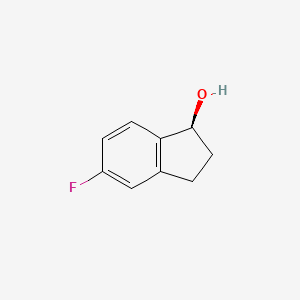
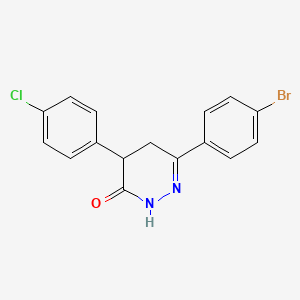
![2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)
![6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2993276.png)
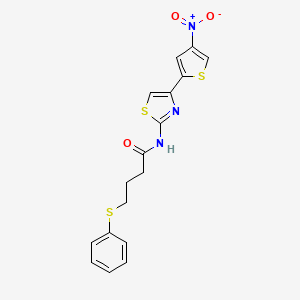
![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
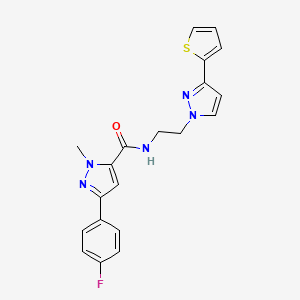
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
